2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-2-yl)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzoa,dannulen-2-yl)oxy)acetic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzoa,dannulen-2-yl)oxy)acetic acid typically involves multiple steps One common method starts with the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group
Industrial Production Methods
Industrial production of this compound often involves automated peptide synthesizers that can handle the complex sequence of reactions required. These machines ensure high precision and reproducibility, which is crucial for producing large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzoa,dannulen-2-yl)oxy)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorenylmethoxycarbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the dibenzoannulene moiety, while reduction could lead to the formation of reduced analogs .
Scientific Research Applications
2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzoa,dannulen-2-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzoa,dannulen-2-yl)oxy)acetic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group plays a crucial role in protecting the amino group during synthesis, allowing for selective reactions at other sites. The compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-fluoro-2-hydroxyphenyl)acetic acid): This compound has a similar structure but includes a fluorine atom, which can alter its reactivity and applications.
2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid): This compound has a methoxy group, which can influence its chemical properties and uses.
Uniqueness
What sets 2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzoa,dannulen-2-yl)oxy)acetic acid apart is its unique dibenzoannulene moiety, which provides distinct chemical properties and reactivity. This makes it particularly useful in specialized organic synthesis applications .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-8-oxooctanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c24-14-8-2-1-3-13-20(22(25)26)23(27)28-15-21-18-11-6-4-9-16(18)17-10-5-7-12-19(17)21/h4-7,9-12,14,20-21H,1-3,8,13,15H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWCOUXHTAMVGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCCCCC=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.